

5,8-Dibromo-2,3-diethylquinoxaline chemical structure and IUPAC name

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Compound of Interest

5,8-Dibromo-2,3diethylquinoxaline

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Technical Guide: 5,8-Dibromo-2,3-diethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a generalized synthesis approach for **5,8-Dibromo-2,3-diethylquinoxaline**. This document is intended for an audience with a technical background in chemistry and drug development.

Chemical Structure and IUPAC Name

The compound **5,8-Dibromo-2,3-diethylquinoxaline** is a disubstituted quinoxaline. The quinoxaline core is a bicyclic heteroaromatic compound containing a benzene ring fused to a pyrazine ring. In this specific molecule, the benzene ring is substituted with two bromine atoms at positions 5 and 8. The pyrazine ring is substituted with two ethyl groups at positions 2 and 3.

• IUPAC Name: 5,8-Dibromo-2,3-diethylquinoxaline

Below is a diagram representing the chemical structure of **5,8-Dibromo-2,3-diethylquinoxaline**.

Caption: 2D structure of **5,8-Dibromo-2,3-diethylquinoxaline**.



Physicochemical and Identification Properties

Quantitative data for **5,8-Dibromo-2,3-diethylquinoxaline** is sparse in publicly available literature. The following table summarizes the known identification and purity information.

Property	Value	Reference
IUPAC Name	5,8-Dibromo-2,3- diethylquinoxaline	-
Molecular Formula	C12H12Br2N2	[1]
Molecular Weight	344.05 g/mol	[1]
CAS Number	148231-14-5	[1][2]
Purity	>98% (HPLC)	[1]

Note: Experimental data such as melting point, boiling point, and solubility for this specific compound are not readily available in the cited literature.

Experimental Protocols: A Generalized Synthesis Approach

While a specific, detailed experimental protocol for the synthesis of **5,8-Dibromo-2,3-diethylquinoxaline** is not available in the searched literature, a general and widely used method for synthesizing 2,3-disubstituted quinoxalines can be proposed. This typically involves the condensation reaction of an appropriate o-phenylenediamine with an α -diketone.

General Reaction: 1,2-diamino-3,6-dibromobenzene reacts with 3,4-hexanedione, typically in a polar solvent like ethanol or acetic acid, which may be heated to facilitate the cyclization and dehydration, yielding the quinoxaline product.

Below is a diagram illustrating a generalized workflow for this synthesis.





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Caption: A generalized workflow for the synthesis of a 2,3-disubstituted quinoxaline.

Potential Applications and Further Research

Quinoxaline derivatives are a significant class of compounds in medicinal chemistry and materials science. They are known to exhibit a wide range of biological activities and are used as building blocks for organic semiconductors.[3] While specific applications for **5,8-Dibromo-2,3-diethylquinoxaline** are not detailed in the available literature, its structure suggests potential areas for investigation:

- Medicinal Chemistry: As an intermediate for the synthesis of more complex molecules with
 potential therapeutic activities. The dibromo-functionality allows for further chemical
 modifications, such as cross-coupling reactions, to build a library of derivatives for screening.
- Materials Science: As a building block for organic electronic materials, such as those used in OLEDs and organic photovoltaics. The quinoxaline core is electron-deficient, a useful property in these applications.[3]

Further research is required to determine the specific physicochemical properties, biological activities, and material science applications of **5,8-Dibromo-2,3-diethylquinoxaline**. Experimental validation of its synthesis and characterization would be the foundational next steps.



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